molecular formula C19H17ClN2O3 B2874502 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 946227-01-6

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2874502
CAS No.: 946227-01-6
M. Wt: 356.81
InChI Key: RERCVPRGJJORMZ-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Krátký, Vinšová, and Stolaříková (2017) studied various acetamide derivatives for their potential antimicrobial agents against bacteria, mycobacteria, and fungi. Among these, some showed significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, indicating potential use in treating bacterial infections (Krátký, Vinšová, & Stolaříková, 2017).

Enzyme Inhibition

Bekircan, Ülker, and Menteşe (2015) conducted research on novel heterocyclic compounds derived from acetamide, which demonstrated inhibition of lipase and α-glucosidase enzymes. This suggests potential applications in treating conditions like obesity or diabetes where these enzymes play a crucial role (Bekircan, Ülker, & Menteşe, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research by Mary et al. (2020) involved spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency and energy injection properties. Additionally, molecular docking studies suggested interactions with the Cyclooxygenase 1 (COX1) enzyme, indicating potential pharmaceutical applications (Mary et al., 2020).

Structural Studies

Boechat et al. (2011) explored the structures of various acetamide derivatives, including chlorophenyl variants. Their research revealed insights into the molecular arrangement and potential interactions, crucial for understanding the compound's behavior in different environments and applications (Boechat et al., 2011).

Herbicide Activity

Studies on chloroacetamide herbicides, including derivatives like 2-chloro-N-(2,6-diethylphenyl)acetamide, have shown their effectiveness in controlling weeds in agricultural settings. Coleman et al. (1999) detailed the metabolism of these compounds in human liver microsomes, providing insights into their environmental and health impacts (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).

Antitumor Activity

Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide to evaluate their antitumor activity. Some compounds showed significant activity against certain cancer cell lines, suggesting potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Analgesic Activity

Kumar, Mishra, and Kumar (2019) synthesized and tested various 2-chloro-N,N-diphenylacetamide derivatives for their analgesic activity. Their findings provide a basis for further exploration of these compounds as pain-relieving agents (Kumar, Mishra, & Kumar, 2019).

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-24-17-8-2-13(3-9-17)12-21-19(23)11-16-10-18(25-22-16)14-4-6-15(20)7-5-14/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERCVPRGJJORMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.